Pyrazolone T

Description

Structure

3D Structure

Propriétés

IUPAC Name |

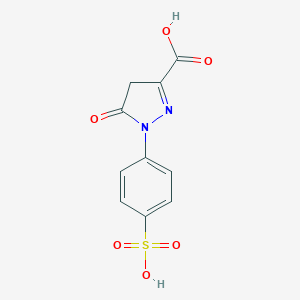

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCNXOAPQGVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041273 | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-47-8 | |

| Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolone T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrazolone T: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone (B3327878) T, identified by the CAS Number 118-47-8, is a sulfonated derivative of a pyrazolone carboxylic acid.[1] Its chemical structure, featuring both a sulfonic acid and a carboxylic acid group, imparts specific physicochemical properties that are of interest in various scientific domains, including medicinal chemistry and dye manufacturing. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological and toxicological aspects of Pyrazolone T, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Identification

This compound is systematically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid.[1] The core of the molecule is a five-membered pyrazolone ring, which is a heterocyclic structure containing two adjacent nitrogen atoms and a ketone group.[2] This core is substituted at the N1 position with a 4-sulfophenyl group and at the C3 position with a carboxylic acid group.

Synonyms:

-

1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone[3]

-

5-Oxo-1-(p-sulfophenyl)-2-pyrazoline-3-carboxylic acid

-

C.I. Developer 14

-

NSC 50665[4]

Chemical Identifiers:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The presence of both a sulfonic acid and a carboxylic acid group significantly influences its solubility and acidity.

| Property | Value | Source |

| Molecular Weight | 284.25 g/mol | [1][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | 272.6 mg/L | Safety Data Sheet |

| log Kₒw (Octanol-Water Partition Coefficient) | -1.83 | Safety Data Sheet |

| pKa | Data not available |

Synthesis of this compound

The synthesis of pyrazolone derivatives generally follows the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[1][2] For this compound, the synthesis would logically involve the reaction of a sulfonated phenylhydrazine (B124118) with a β-ketoester containing a carboxylic acid group or a precursor that can be readily converted to a carboxylic acid.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

Materials:

-

4-Hydrazinobenzenesulfonic acid

-

Diethyl oxalacetate (or a similar β-ketoester)

-

Ethanol (or another suitable solvent)

-

Sodium acetate (B1210297) (or another suitable base)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 4-hydrazinobenzenesulfonic acid and an equimolar amount of diethyl oxalacetate in ethanol.

-

Add a catalytic amount of a base, such as sodium acetate, to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the intermediate ester product to crystallize.

-

Isolate the intermediate product by filtration and wash with cold ethanol.

-

Hydrolyze the ester intermediate by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). If using a base, the reaction mixture will need to be acidified after hydrolysis to precipitate the carboxylic acid.

-

Cool the solution to induce crystallization of the final product, this compound.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Biological and Pharmacological Properties

The pharmacological activities of the broader pyrazolone class of compounds are well-documented, with many derivatives exhibiting analgesic, anti-inflammatory, antipyretic, antimicrobial, and antitumor properties.[6][7] The mechanism of action for the anti-inflammatory effects of many pyrazolones is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[3]

Specific biological activities and the precise mechanism of action for this compound (5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid) are not extensively detailed in the currently available literature. One source mentions that a compound with this structure has been shown to have anticancer activity and inhibits the growth of various cancer cell lines in vitro and in vivo.[5] However, detailed studies on its specific molecular targets and signaling pathways are lacking.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known activities of other pyrazolone derivatives, a hypothetical signaling pathway that could be modulated by this compound, particularly in the context of inflammation, is the arachidonic acid cascade.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Toxicological Profile

The safety data for this compound (CAS 118-47-8) indicates that the substance does not meet the criteria for classification as hazardous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[8] It is generally not classified as acutely toxic, corrosive, or an irritant to the skin or eyes.[8] However, as with any chemical, appropriate safety precautions should be taken during handling.

Specific toxicological data such as LD50 (median lethal dose) for this compound is not available in the searched literature. General toxicological concerns for the pyrazolone class of compounds include the potential for hypersensitivity reactions and, in some historical cases with other derivatives, agranulocytosis.

Conclusion

References

- 1. This compound|118-47-8|Research Chemical [benchchem.com]

- 2. Pyrazolone - Wikipedia [en.wikipedia.org]

- 3. CAS 118-47-8: 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone [cymitquimica.com]

- 4. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 118-47-8 | FO129002 [biosynth.com]

- 6. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

Synthesis of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

An in-depth guide to the synthesis of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid, a key intermediate in the production of various dyes and pharmaceuticals, is presented for researchers, scientists, and drug development professionals. This document outlines the chemical properties, synthesis protocols, and relevant data for this compound, also known as Pyrazolone (B3327878) T.

Chemical and Physical Properties

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is a light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 118-47-8 |

| Molecular Formula | C₁₀H₈N₂O₆S |

| Molecular Weight | 284.25 g/mol |

| Melting Point | >252 °C (decomposes) |

| Water Solubility | 272.6 mg/L |

| Appearance | Light yellow crystalline powder |

The primary method for synthesizing 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid is through a cyclocondensation reaction, a variant of the Knorr pyrazole (B372694) synthesis. This process involves two main stages: the preparation of the hydrazine (B178648) precursor, 4-hydrazinobenzenesulfonic acid, followed by its reaction with a derivative of oxalacetic acid.

Synthesis of 4-hydrazinobenzenesulfonic acid

The synthesis of 4-hydrazinobenzenesulfonic acid begins with the diazotization of sulfanilic acid, followed by reduction. A typical laboratory-scale procedure is as follows:

Experimental Protocol:

-

Diazotization of Sulfanilic Acid:

-

Dissolve sulfanilic acid in an aqueous sodium carbonate solution.

-

Cool the solution and add concentrated sulfuric acid.

-

Add a solution of sodium nitrite (B80452) dropwise while maintaining a low temperature (below 15°C) to form the diazonium salt.

-

-

Reduction to 4-hydrazinobenzenesulfonic acid:

-

The resulting diazonium salt is then reduced. A common method involves the use of sodium bisulfite solution, followed by treatment with hydrochloric acid to yield 4-hydrazinobenzenesulfonic acid.

-

Cyclocondensation Reaction

The core of the synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. In this case, 4-hydrazinobenzenesulfonic acid is reacted with a diethyl oxalacetate (B90230) equivalent.

Experimental Protocol:

-

Reaction Setup:

-

4-hydrazinobenzenesulfonic acid is dissolved in water, and the pH is adjusted to be alkaline using sodium hydroxide.

-

-

Condensation:

-

A derivative of oxalacetic acid (such as diethyl oxalacetate) is added to the solution.

-

-

Cyclization and Precipitation:

-

The reaction mixture is heated to induce cyclization.

-

After cooling, the product is precipitated by acidifying the solution with concentrated hydrochloric acid.

-

-

Isolation and Purification:

-

The precipitated solid is collected by filtration, washed with cold water to remove impurities, and then dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

-

Synthesis Workflow

The overall synthesis can be visualized as a two-step process, starting from sulfanilic acid to the final product.

Applications

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid, also known as Pyrazolone T, is a crucial intermediate in the synthesis of various commercial products.[3]

-

Dyes and Pigments: It serves as a key coupling component in the production of azo dyes.[4] A notable example is its use in the synthesis of Tartrazine (Acid Yellow 23, E102), a widely used food coloring.[5][6][7][8][9][10][11]

-

Pharmaceuticals: The pyrazolone core is a structural motif found in various pharmaceuticals, and this compound can serve as a building block in their synthesis.[4]

The reactivity of its pyrazolone ring, along with the sulfophenyl and carboxylic acid groups, allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.[4]

References

- 1. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents [patents.google.com]

- 3. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]

- 7. chm.bris.ac.uk [chm.bris.ac.uk]

- 8. Tartrazine - Wikipedia [en.wikipedia.org]

- 9. kremer-pigmente.com [kremer-pigmente.com]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. China Acid Yellow 23 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

Pyrazolone T (CAS 118-47-8): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrazolone (B3327878) T (CAS 118-47-8), a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This document consolidates key information on its chemical properties, synthesis, and biological activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

Core Chemical Identity and Properties

Pyrazolone T, chemically known as 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone, is a pyrazolone derivative characterized by the presence of both a sulfonic acid and a carboxylic acid group.[1][2] These functional groups contribute to its notable water solubility and acidic properties.[1] It is typically available as a light yellow to orange crystalline solid.[1][3]

| Property | Value | Reference(s) |

| CAS Number | 118-47-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] |

| IUPAC Name | 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | [4][6] |

| Synonyms | This compound, 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone, Sulfopyrazone, 1-(p-Sulfophenyl)-5-pyrazolone-3-carboxylic acid, 5-Oxo-1-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid | [1][3][4][6][7] |

| Molecular Formula | C₁₀H₈N₂O₆S | [1][2][3][4][5][6] |

| Molecular Weight | 284.25 g/mol | [1][2][3][4][5][6][9] |

| Melting Point | 260-270 °C | [5][10] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Water Solubility | 272.6 mg/L | [3][18] |

| LogP | -0.84 | [5] |

Synthesis of this compound

The fundamental synthesis of the pyrazolone ring involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, typically a β-ketoester.[4] For this compound, a common method involves the reaction of 4-sulfophenylhydrazine with a suitable β-ketoester. An alternative patented method describes the manufacture from a pyrazolidone precursor.

Experimental Protocol: Synthesis from 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone[7]

This protocol describes the oxidation of a pyrazolidone to the corresponding pyrazolone.

Materials:

-

3-carboxy-(4'-sulphophenyl)-5-pyrazolidone (12.4 parts)

-

Sodium hydroxide (B78521) (5 parts)

-

Water (100 parts)

-

Aqueous sodium hydroxide (70° Tw)

-

Hydrogen peroxide (2 parts, 100%)

-

Sodium bisulphite

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 12.4 parts of 3-carboxy-(4'-sulphophenyl)-5-pyrazolidone in 100 parts of water containing 5 parts of sodium hydroxide and heat the solution to reflux.

-

Adjust the pH of the mixture to 11.0-12.0 by the addition of aqueous sodium hydroxide (70° Tw) and maintain this pH by portionwise addition of further aqueous sodium hydroxide.

-

Once the pH remains constant at 11.0-12.0, cool the mixture to 50°C.

-

Add 2 parts of hydrogen peroxide (100%) over 3 hours, allowing the temperature to rise to 65°C.

-

Allow the temperature to further rise to 90°C over 2 hours and maintain this temperature for 1 hour, keeping the pH at 11.0-12.0.

-

Cool the reaction mixture to 70°C and destroy any excess peroxide by adding sodium bisulphite.

-

Add sufficient concentrated hydrochloric acid to completely precipitate the product.

-

Filter the precipitate at 25°C and dry at 100°C to yield 3-carboxy-1-(4'-sulphophenyl)-5-pyrazolone.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and uricosuric activities.[1][4] Its primary applications are in the pharmaceutical industry as a non-steroidal anti-inflammatory drug (NSAID) for treating conditions like gout and in the chemical industry as an intermediate for dyes and pigments.[1][8][13][14][17][18][19][20][21][22][23]

Anti-inflammatory and Uricosuric Activity

The anti-inflammatory mechanism of action for pyrazolone derivatives like Sulfopyrazone is attributed to the inhibition of prostaglandin (B15479496) synthesis.[1][2] Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, this compound can effectively reduce these symptoms. This also contributes to its use as a uricosuric agent in the treatment of gout.[1][2]

Antioxidant Activity

Pyrazolone derivatives have been investigated for their antioxidant properties.[9][24] The pyrazolone scaffold is thought to act as a scavenger of free radicals, which are implicated in a variety of diseases.

Experimental Protocols for Biological Assays

Prostaglandin Synthesis Inhibition Assay (Cell-Based)

This protocol is a general method for assessing the inhibition of prostaglandin E2 (PGE2) synthesis in a cell-based model, which is a key indicator of anti-inflammatory activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Indomethacin (B1671933) (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

-

PGE2 ELISA Kit

-

96-well cell culture plates

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound and indomethacin in DMSO and further dilute to desired concentrations in DMEM.

-

Pre-treat the cells with various concentrations of this compound or indomethacin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage inhibition of PGE2 synthesis for each concentration of the test compound relative to the LPS-stimulated control.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for evaluating the free radical scavenging activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Prepare a similar dilution series for the positive control.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

Potential Signaling Pathways

The biological effects of pyrazolone derivatives are mediated through the modulation of various intracellular signaling pathways. While specific pathways for this compound are not extensively elucidated, related compounds are known to interact with key inflammatory and cellular stress pathways.

Prostaglandin Synthesis Pathway

As an inhibitor of prostaglandin synthesis, this compound directly interferes with this pathway. The key enzyme in this pathway is cyclooxygenase (COX), which converts arachidonic acid into prostaglandin H2, a precursor for other prostaglandins.[25][26]

NF-κB and MAPK Signaling Pathways

Pyrazolone derivatives have been shown to affect the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. These pathways regulate the expression of numerous pro-inflammatory genes.

Conclusion

This compound (CAS 118-47-8) is a valuable chemical entity with established and potential applications in medicinal chemistry and materials science. Its anti-inflammatory and antioxidant properties, coupled with its utility as a synthetic intermediate, make it a compound of significant interest for further research and development. This guide provides a foundational understanding for professionals engaged in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 118-47-8: 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4081597A - Process for the manufacture of pyrazolones from pyrazolidones - Google Patents [patents.google.com]

- 8. Pyrazolone - Wikipedia [en.wikipedia.org]

- 9. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. cphi-online.com [cphi-online.com]

- 12. 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 118-47-8 | FO129002 [biosynth.com]

- 13. 1-(4-Sulphophenyl) -3- Carboxyl -5- Pyrazolone. CAS No: 118-47-8 - Kavya Pharma [kavyapharma.com]

- 14. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone | 118-47-8 [chemicalbook.com]

- 15. CAS#:118-47-8 | 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone | Chemsrc [chemsrc.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone CAS#: 118-47-8 [m.chemicalbook.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. 1,4 SPCP | CAS 118-47-8 | Manufacturer & Supplier [emcochemicals.com]

- 21. nbinno.com [nbinno.com]

- 22. 1,4-sulfophenyl-3-carboxy-5-pyrazolone | 118-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 23. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Pyrazolone T: An In-depth Technical Guide

An Important Note on Nomenclature: The designation "Pyrazolone T" can be ambiguous. It is sometimes used to refer to 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8). However, in the context of dye and pigment chemistry, it more commonly refers to 1-(p-tolyl)-3-methyl-5-pyrazolone (CAS 86-92-0). This guide will focus on the latter compound, providing a comprehensive overview of its spectroscopic characteristics for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

IUPAC Name: 5-methyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one Synonyms: 3-Methyl-1-p-tolyl-5-pyrazolone, PTMP[1][2] CAS Number: 86-92-0 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol

Pyrazolone (B3327878) derivatives are a significant class of heterocyclic compounds extensively studied in medicinal chemistry for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3] The structural features of 1-(p-tolyl)-3-methyl-5-pyrazolone, particularly the substituted phenyl ring and the pyrazolone core, give rise to a distinct spectroscopic signature that is crucial for its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-(p-tolyl)-3-methyl-5-pyrazolone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-(p-tolyl)-3-methyl-5-pyrazolone, both ¹H and ¹³C NMR provide valuable information about the arrangement of protons and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -CH₃ (p-tolyl) |

| ~2.1 | s | 3H | -CH₃ (pyrazolone ring) |

| ~3.4 | s | 2H | -CH₂- (pyrazolone ring) |

| ~7.2 | d | 2H | Ar-H (ortho to -CH₃) |

| ~7.7 | d | 2H | Ar-H (meta to -CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

| Chemical Shift (δ, ppm) | Assignment |

| ~16.0 | -CH₃ (pyrazolone ring) |

| ~21.0 | -CH₃ (p-tolyl) |

| ~43.0 | -CH₂- (pyrazolone ring) |

| ~118.0 | Ar-C (ortho to N) |

| ~129.0 | Ar-C (meta to N) |

| ~136.0 | Ar-C (ipso to -CH₃) |

| ~138.0 | Ar-C (ipso to N) |

| ~158.0 | C=O (pyrazolone ring) |

| ~160.0 | C-CH₃ (pyrazolone ring) |

Note: The chemical shifts provided are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(p-tolyl)-3-methyl-5-pyrazolone is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2925 | Medium | C-H stretching (aliphatic) |

| ~1708 | Strong | C=O stretching (pyrazolone ring)[4] |

| ~1591 | Strong | C=N stretching[4] |

| ~1500 | Strong | C=C stretching (aromatic) |

| ~820 | Strong | p-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(p-tolyl)-3-methyl-5-pyrazolone, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Mass Spectrometry Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

| m/z | Interpretation |

| 188.23 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion from tolyl group) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the pyrazolone derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3] Tetramethylsilane (TMS) is used as an internal standard.[5]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[5][6]

-

¹H NMR Acquisition: Standard parameters for ¹H NMR acquisition are used, typically with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6][7]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[4][6]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.[5]

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized pyrazolone compound.

References

- 1. 1-Tolyl-3-Methyl-5-Pyrazolone/ P-Tolyl-3-Methyl-5-Pyrazolone/PTMP [chemicalbook.com]

- 2. cphi-online.com [cphi-online.com]

- 3. benchchem.com [benchchem.com]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Pyrazolone T: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone (B3327878) T, identified chemically as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8), is a derivative of the pyrazolone scaffold.[1][2] The pyrazolone core is a five-membered heterocyclic structure that is considered a "privileged motif" in medicinal chemistry due to its versatile and wide range of pharmacological properties.[1][3] Since the synthesis of the first pyrazolone derivative, antipyrine (B355649), in 1883, compounds from this class have been investigated for numerous applications, including as antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][3][4]

While extensive research exists for the broader class of pyrazolone derivatives, the specific mechanism of action for Pyrazolone T is not extensively detailed in publicly available literature. This guide will, therefore, provide a comprehensive overview of the known core mechanisms of action for various well-studied pyrazolone derivatives, offering insights into the potential biological activities of this compound and related compounds. We will delve into key signaling pathways, present quantitative data from seminal studies, and provide detailed experimental protocols to facilitate further research in this area.

Core Mechanisms of Action of Pyrazolone Derivatives

The biological effects of pyrazolone derivatives are diverse, stemming from their ability to interact with a variety of molecular targets. The following sections detail the most prominent mechanisms of action identified for this class of compounds.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A primary and well-established mechanism for the anti-inflammatory, analgesic, and antipyretic properties of many pyrazolone derivatives, such as antipyrine and phenylbutazone, is the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][4] By blocking the activity of COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

References

The Rising Therapeutic Potential of Sulfonated Pyrazolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of the pyrazolone (B3327878) scaffold and the sulfonamide functional group has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of sulfonated pyrazolone derivatives, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and visualizing the intricate signaling pathways they modulate. As research intensifies in this area, a comprehensive understanding of their synthesis, mechanisms of action, and biological effects is paramount for the development of novel therapeutic agents.

A Versatile Pharmacophore: Diverse Biological Activities

Sulfonated pyrazolone derivatives have demonstrated significant efficacy across a range of therapeutic targets, including enzymes implicated in neurodegenerative diseases and cancer, as well as various microbial pathogens. The inherent structural features of both the pyrazolone ring and the sulfonamide group contribute to their ability to interact with diverse biological macromolecules, leading to a wide array of pharmacological responses.

Enzyme Inhibition: A Key Mechanism of Action

A primary mode of action for many sulfonated pyrazolone derivatives is the inhibition of key enzymes. Notably, these compounds have shown potent inhibitory effects against carbonic anhydrases and cholinesterases.

Carbonic Anhydrase Inhibition: Certain sulfonated pyrazolone derivatives have exhibited low nanomolar inhibition constants (Ki) against human carbonic anhydrase (hCA) isoforms I and II.[1][2] This activity is crucial as hCA enzymes are involved in various physiological processes, and their dysregulation is linked to diseases such as glaucoma and certain types of cancer.[1][2]

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[1][2] Sulfonated pyrazolone derivatives have demonstrated potent inhibitory activity against both AChE and BChE, with Ki values in the nanomolar range, highlighting their potential as neuroprotective agents.[1][2]

Antimicrobial and Antitubercular Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Sulfonated pyrazolone derivatives have emerged as promising candidates, with studies demonstrating their ability to inhibit the growth of various bacterial and fungal strains.[3][4] Furthermore, specific derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with notable minimum inhibitory concentration (MIC) values.[5]

Anticancer and Anti-inflammatory Potential

The anticancer properties of sulfonated pyrazolone derivatives are an active area of investigation. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[6][7] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[6]

In the realm of inflammation, sulfonated pyrazolone derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[8][9] This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8]

Quantitative Biological Activity Data

To facilitate a comparative analysis of the biological activities of various sulfonated pyrazolone derivatives, the following tables summarize the key quantitative data reported in the literature.

| Compound Class | Target | Activity Metric | Value Range | Reference(s) |

| Sulfonamide-bearing pyrazolones | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 18.03 - 75.54 nM | [1][2] |

| Sulfonamide-bearing pyrazolones | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 24.84 - 85.42 nM | [1][2] |

| Sulfonamide-bearing pyrazolones | Acetylcholinesterase (AChE) | Kᵢ | 7.45 - 16.04 nM | [1][2] |

| Sulfonamide-bearing pyrazolones | Butyrylcholinesterase (BChE) | Kᵢ | 34.78 - 135.70 nM | [1][2] |

Table 1: Enzyme Inhibitory Activity of Sulfonated Pyrazolone Derivatives.

| Compound Class | Organism | Activity Metric | Value Range | Reference(s) |

| Hispolonpyrazole sulfonamides | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | [4] |

| Pyrazole-based sulfonamides | Staphylococcus aureus | Zone of Inhibition | Significant | [3] |

| Pyrazole-based sulfonamides | Escherichia coli | Zone of Inhibition | Significant | [3] |

| Sulfonamide-based pyrazole-clubbed pyrazolines | Mycobacterium tuberculosis H₃₇Rv | MIC | 10.2 - 12.5 µg/mL | [5] |

Table 2: Antimicrobial and Antitubercular Activity of Sulfonated Pyrazolone Derivatives.

| Compound Class | Cell Line | Activity Metric | Value Range | Reference(s) |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulfonamides | BxPC-3 (pancreatic cancer) | IC₅₀ | 0.18 - 0.35 µM | [6] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulfonamides | PC-3 (prostate cancer) | IC₅₀ | 0.06 - 0.17 µM | [6] |

| Pyrazolo[4,3-e][1][10][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulphonamide derivatives | MCF-7 (breast cancer) | IC₅₀ | Weaker than cisplatin | [7] |

| Pyrazolo[4,3-e][1][10][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][10][11]triazine sulphonamide derivatives | MDA-MB-231 (breast cancer) | IC₅₀ | Stronger than cisplatin | [7] |

Table 3: Anticancer Activity of Sulfonated Pyrazolone Derivatives.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Sulfonated Pyrazolone Derivatives

A general and efficient method for the synthesis of sulfonated pyrazolone derivatives involves a multi-step process.[1] The synthesis typically begins with the diazotization of a substituted sulfanilamide. The resulting diazonium salt is then coupled with an active methylene (B1212753) compound, such as ethyl acetoacetate, to form a hydrazono intermediate. Finally, cyclization with a hydrazine (B178648) derivative in the presence of a catalyst yields the target pyrazolone ring.[1] The crude product is then purified, often by recrystallization, and its structure is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][5][10]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonated pyrazolone derivatives against hCA I and II is typically determined using a colorimetric assay.[12] The assay measures the esterase activity of the enzyme, which is inhibited in the presence of the test compounds.

Materials:

-

Purified hCA I and hCA II enzymes

-

4-Nitrophenyl acetate (B1210297) (NPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well, followed by the test compound solution.

-

Incubate the plate at room temperature for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the NPA substrate to each well.

-

Immediately measure the absorbance at 400 nm in kinetic mode for a set duration.

-

The rate of NPA hydrolysis is determined by the increase in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE is commonly assessed using the spectrophotometric method developed by Ellman.[13] This assay is based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[13]

Materials:

-

AChE (from electric eel) or BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrates

-

DTNB

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the buffer.

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals.

-

The rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Calculate the percentage of inhibition and subsequently the IC₅₀ and Ki values as described for the carbonic anhydrase assay.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile petri dishes

-

Sterile cork borer

-

Test compounds dissolved in a suitable solvent

-

Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

-

Prepare the agar medium and pour it into sterile petri dishes.

-

Once the agar has solidified, inoculate the surface with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][14]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonated pyrazolone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value of the compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of sulfonated pyrazolone derivatives are a consequence of their interaction with various cellular signaling pathways. Visualizing these pathways provides a clearer understanding of their mechanisms of action.

Anticancer Activity: Induction of Apoptosis

Many sulfonated pyrazolone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic signaling cascades.[6]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to the inhibition of key inflammatory mediators. By inhibiting COX enzymes, they can reduce the production of prostaglandins, which are potent inflammatory molecules.[8] Additionally, some derivatives may modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.

Conclusion and Future Directions

Sulfonated pyrazolone derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as enzyme inhibitors, antimicrobial agents, and anticancer and anti-inflammatory compounds warrants further investigation. The detailed experimental protocols and elucidated signaling pathways provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity for specific targets. Furthermore, in vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds, paving the way for their potential clinical development. The continued exploration of sulfonated pyrazolone derivatives holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 3. Research SOP: EVALUATION OF IN VITRO ANTI-MICROBIAL ACTIVITY USING AGAR WELL DIFFUSION METHOD [researchsop.com]

- 4. botanyjournals.com [botanyjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. hereditybio.in [hereditybio.in]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Pyrazolone T: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone (B3327878) and its derivatives, referred to herein as "Pyrazolone T," represent a cornerstone class of five-membered nitrogen-containing heterocyclic compounds. Since the seminal synthesis of antipyrine (B355649) by Ludwig Knorr in 1883, the pyrazolone scaffold has garnered significant attention in the scientific community.[1] Its remarkable versatility as a synthon stems from its multiple reactive sites and unique tautomeric nature, enabling the synthesis of a vast array of more complex heterocyclic systems. This guide provides a comprehensive overview of this compound's utility in organic synthesis, with a focus on its application in the development of pharmaceutically active compounds. Detailed experimental protocols for key reactions, quantitative data for synthesized derivatives, and visualizations of reaction workflows and relevant biological signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction to this compound

For the purposes of this guide, "this compound" will be represented by one of the most common and synthetically versatile members of this class: 3-methyl-1-phenyl-2-pyrazolin-5-one . This compound, also known by the non-proprietary name Edaravone, is a powerful antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[2] Its structure embodies the key features of the pyrazolone core that make it an invaluable building block in organic synthesis.

Pyrazolones can exist in several tautomeric forms (CH, OH, and NH forms), which contributes to their diverse reactivity.[2] The active methylene (B1212753) group at the C4 position is a key site for nucleophilic attack and condensation reactions, while the carbonyl group and the nitrogen atoms also participate in a variety of transformations. This inherent reactivity allows for the construction of a wide range of derivatives, including fused and spirocyclic systems with significant biological activities.[1]

Synthesis of the this compound Core: The Knorr Pyrazole (B372694) Synthesis

The most fundamental and widely employed method for synthesizing the pyrazolone ring is the Knorr pyrazole synthesis, first reported in 1883.[2] This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.

General Reaction Scheme

The synthesis of our representative this compound, 3-methyl-1-phenyl-5-pyrazolone, is achieved through the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118).

Caption: Knorr Pyrazole Synthesis of this compound.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a solvent-free synthesis method.[2]

-

Place ethyl acetoacetate (e.g., 28.1 mL, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Immerse the flask in an ice-water bath to cool the contents to 0°C.

-

Slowly add phenylhydrazine (e.g., 21.6 mL, 0.22 mol) dropwise to the stirred ethyl acetoacetate. The addition is exothermic.

-

After the addition is complete, remove the ice bath and heat the mixture under reflux for approximately 1 hour.

-

Upon cooling, a sticky mass is typically obtained.[3]

-

Add a suitable solvent, such as petroleum ether or ethanol (B145695), and triturate the solid.[3][4]

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[5]

-

The crude product can be recrystallized from ethanol to yield pure 3-methyl-1-phenyl-5-pyrazolone.

Yield: Quantitative yields (93-100%) have been reported for this reaction under various conditions.[2] Melting Point: 127-131 °C

This compound as a Synthon: Key Reactions and Applications

The synthetic utility of this compound is vast. The active methylene group at C4 is particularly reactive and serves as a nucleophile in a variety of important carbon-carbon bond-forming reactions.

Knoevenagel Condensation and Tandem Michael Addition

This compound readily undergoes Knoevenagel condensation with aldehydes at the C4 position. The resulting arylidene pyrazolone is a Michael acceptor and can react with a second equivalent of pyrazolone to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s.

Caption: Workflow for bis(pyrazolyl)methane synthesis.

This protocol is a general representation of the tandem Knoevenagel-Michael reaction.

-

In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and benzaldehyde (B42025) (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (B6355638) (a few drops).

-

Stir the reaction mixture at room temperature or reflux for the time specified in the literature (can range from minutes to hours).[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into crushed ice.

-

The solid product precipitates out and is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize from a suitable solvent like ethanol to obtain the pure product.

| Aldehyde | Catalyst | Conditions | Yield (%) | M.P. (°C) | Reference |

| Benzaldehyde | None | Reflux, 5 min | 95 | 178-180 | [6] |

| 4-Chlorobenzaldehyde | None | Reflux, 5 min | 98 | 215-217 | [6] |

| 4-Nitrobenzaldehyde | None | Reflux, 5 min | 97 | 240-242 | [6] |

| 4-Methoxybenzaldehyde | None | Reflux, 5 min | 96 | 192-194 | [6] |

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

This compound is a key synthon in one-pot, multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazole derivatives, which are known for their diverse biological activities.[7] This reaction typically involves the condensation of an aldehyde, malononitrile (B47326), and a pyrazolone.

This protocol describes a green, catalyst-free, ultrasound-assisted method in an aqueous medium.[7]

-

In a flask, combine ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).

-

Irradiate the mixture in an ultrasonic bath at a specified frequency and power for 10-20 minutes.

-

The solid product that forms is collected by filtration.

-

Wash the product with water and dry.

-

Recrystallization from ethanol can be performed for further purification.

| Aldehyde | Method | Catalyst | Time | Yield (%) | Reference |

| 4-Cl-C6H4CHO | Ultrasound | None (in water) | 10 min | 98 | [7] |

| 4-MeO-C6H4CHO | Ultrasound | None (in water) | 15 min | 95 | [7] |

| 3-NO2-C6H4CHO | Ultrasound | None (in water) | 12 min | 96 | [7] |

| 2-Furyl-CHO | Ultrasound | None (in water) | 15 min | 93 | [7] |

| C6H5CHO | Microwave | SnCl2 | 25 min | 88 | [7] |

Selective C-Acylation

Direct acylation of this compound can lead to either C-acylation at the C4 position or O-acylation of the enol tautomer. Selective C-acylation can be achieved by using a base like calcium hydroxide (B78521), which forms a calcium complex, directing the acylation to the C4 position.[1][8]

This protocol is adapted from a method designed to avoid O-acylation.[8]

-

In a two-neck round-bottom flask fitted with a condenser, dissolve 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) in anhydrous dioxane (60 mL) with gentle heating.

-

Add calcium hydroxide (0.1 mol) and reflux the mixture for 30 minutes to form the calcium complex.

-

Cool the mixture to 0°C in an ice bath.

-

Add p-toluoyl chloride (0.05 mol) dropwise.

-

Reflux the reaction mixture for 1.5 hours.

-

After cooling, pour the reaction mixture into 10% aqueous HCl (250 mL) with vigorous stirring.

-

After 1.5 hours, filter the resulting solid residue and wash it with water and then ethanol.

-

Dry the crude product and recrystallize from a methanol-acetone mixture.

| Acyl Chloride | Reaction Time (h) | Yield (%) | Reference |

| 4-Methylbenzoyl chloride | 1.5 | 74-76 | [9] |

| 4-Fluorobenzoyl chloride | 2 | 75-78 | [9] |

| Benzoyl chloride | 2 | 84 | [9] |

Biological Significance and Signaling Pathways

The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects.[1][8] Edaravone (our representative this compound) is a prime example, functioning as a neuroprotective agent. Its mechanism of action involves the modulation of key signaling pathways related to oxidative stress and cell survival.

Aryl Hydrocarbon Receptor (AHR) and NRF2 Signaling

Recent studies have shown that Edaravone can bind to and activate the Aryl Hydrocarbon Receptor (AHR).[9] This activation leads to the nuclear translocation of AHR, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, promoting the transcription of cytoprotective genes.[3] This AHR signaling is also associated with the downstream upregulation of the NRF2 signaling pathway, a master regulator of the antioxidant response.[9][10]

Caption: Edaravone-mediated AHR and NRF2 signaling.

GDNF/RET Neurotrophic Signaling

Edaravone has also been shown to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[11] This pathway is crucial for the survival and maintenance of various neuronal populations. Activation of the RET receptor tyrosine kinase by the GDNF/GFRα1 complex triggers downstream cascades, such as the PI3K/AKT and Ras/MAPK pathways, which ultimately promote cell survival and differentiation.[2][4]

Caption: Edaravone's influence on GDNF/RET signaling.

Conclusion

This compound, exemplified by 3-methyl-1-phenyl-5-pyrazolone, is a remarkably versatile and powerful synthon in organic chemistry. Its inherent reactivity, governed by its tautomeric nature and the presence of an active methylene group, provides access to a vast chemical space of complex heterocyclic compounds. The Knorr pyrazole synthesis remains a robust and efficient method for constructing the pyrazolone core. From this core, a multitude of high-value molecules, such as bis(pyrazolyl)methanes and pyrano[2,3-c]pyrazoles, can be synthesized through elegant and often high-yielding reactions like Knoevenagel condensations, Michael additions, and multicomponent reactions. The profound biological activities of pyrazolone derivatives, particularly in the context of neuroprotection as seen with Edaravone, underscore the continued importance of this scaffold in drug discovery and development. The ability of these molecules to modulate critical signaling pathways like AHR/NRF2 and GDNF/RET highlights the potential for designing novel therapeutics. This guide has provided a foundational overview, along with practical experimental details and quantitative data, to aid researchers in harnessing the synthetic power of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Genesis of a Chromophore: A Technical Guide to Pyrazolone T

An In-depth Exploration of the Discovery, Synthesis, and Chemical Identity of 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone (B3327878) T, chemically known as 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS No. 118-47-8), is a pivotal intermediate in the synthesis of various azo dyes. While the broader pyrazolone family, discovered by Ludwig Knorr in 1883, has a rich history in pharmaceuticals, Pyrazolone T's significance lies predominantly in the realm of industrial chemistry.[1] This technical guide provides a comprehensive overview of the historical context, synthesis, and physicochemical properties of this compound. Due to a lack of available public domain information, this guide does not detail specific biological activities or signaling pathways for this compound itself, but rather provides a general context of the pharmacological potential of the pyrazolone scaffold.

Discovery and History: A Legacy of Color

The history of pyrazolones began in 1883 with the German chemist Ludwig Knorr's synthesis of antipyrine (B355649), a compound that would become one of the first synthetic analgesics.[1] This discovery opened the door to the exploration of the pyrazolone scaffold, a five-membered heterocyclic ring.[1][2]

While the specific discovery of this compound is not well-documented in publicly available records, its primary application as a dye intermediate suggests its development was closely tied to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. This compound is a key precursor for producing a variety of azo dyes, including Tartrazine (Food Yellow 4).[3] The synthesis of such dyes involves the coupling of a diazonium salt with an active methylene (B1212753) compound, in this case, this compound.

Physicochemical Properties

This compound is a yellow powder with established physical and chemical characteristics.[4][5] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | [6] |

| CAS Number | 118-47-8 | [6] |

| Molecular Formula | C₁₀H₈N₂O₆S | [6] |

| Molecular Weight | 284.25 g/mol | [6] |

| Appearance | Yellow powder | [4] |

| Solubility | Soluble in water | [4] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound follows the classical Knorr pyrazole (B372694) synthesis pathway, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.[2] In the case of this compound, the reactants are 4-hydrazinobenzenesulfonic acid and an ester of oxalacetic acid (e.g., diethyl oxalacetate).

Materials:

-

4-hydrazinobenzenesulfonic acid

-

Diethyl oxalacetate (B90230)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Preparation of the Hydrazine Salt Solution: Dissolve 4-hydrazinobenzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.

-

Condensation Reaction: To the stirred solution of the hydrazine salt, slowly add diethyl oxalacetate at a controlled temperature. The reaction mixture is then heated to reflux for several hours to ensure complete condensation and cyclization.

-

Hydrolysis and Precipitation: After the condensation is complete, the reaction mixture is cooled. The ester group is then hydrolyzed to the carboxylic acid by adding a stronger base and heating. Subsequent acidification of the solution with hydrochloric acid will precipitate the crude this compound.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic impurities, and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield purified this compound.

Experimental Workflow:

Caption: General experimental workflow for the synthesis of this compound.

General Biological Activities of the Pyrazolone Scaffold

While no specific biological activities or signaling pathway modulations have been documented for this compound in the available literature, the pyrazolone nucleus is a well-known pharmacophore present in numerous biologically active compounds.[2] It is important to emphasize that the following information pertains to the general class of pyrazolones and not specifically to this compound.

Pyrazolone derivatives have been reported to exhibit a wide range of pharmacological effects, including:

-

Anti-inflammatory and Analgesic: This is the most prominent activity, with drugs like antipyrine and phenylbutazone (B1037) being classical examples. The primary mechanism for many of these is the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[1]

-

Antimicrobial and Antifungal: Various substituted pyrazolones have shown activity against a range of bacteria and fungi.

-

Anticancer: Some pyrazolone derivatives have been investigated for their potential as anticancer agents.

-

Other Activities: Other reported activities include antiviral, anticonvulsant, and antioxidant properties.

Prostaglandin Synthesis Pathway and COX Inhibition:

A simplified representation of the prostaglandin synthesis pathway and the inhibitory action of some pyrazolone analgesics is shown below.

Caption: Inhibition of COX enzymes by certain pyrazolone analgesics.

Conclusion

This compound is a chemically significant molecule whose history is intrinsically linked to the development of synthetic dyes. Its synthesis, based on the foundational Knorr pyrazole reaction, is a robust and well-understood process. While this compound itself is not recognized for any specific pharmacological activity, the pyrazolone scaffold from which it is derived remains a highly privileged structure in medicinal chemistry. Further research could potentially explore the biological activities of this compound and its derivatives, but based on current public knowledge, its primary role is that of a crucial building block in the world of color. This guide provides a foundational understanding of this compound for researchers and professionals in both chemistry and the life sciences.

References

- 1. Pyrazolone - Wikipedia [en.wikipedia.org]

- 2. This compound|118-47-8|Research Chemical [benchchem.com]

- 3. 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid [dyestuffintermediates.com]

- 4. 1,4 SPCP | CAS 118-47-8 | Manufacturer & Supplier [emcochemicals.com]

- 5. 1,4-sulfophenyl-3-carboxy-5-pyrazolone | 118-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound | C10H8N2O6S | CID 67045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Pyrazolone T's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical studies that have elucidated the molecular structure and properties of the pyrazolone (B3327878) core, a foundational scaffold in medicinal chemistry and materials science.[1] The structural versatility of the pyrazolone ring is a key factor in its wide range of applications, including antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This document synthesizes findings from advanced computational chemistry to offer a detailed perspective on the molecule's geometry, electronic properties, and tautomeric landscape.

Molecular Geometry and Tautomerism

Pyrazolone and its derivatives are known to exist in several tautomeric forms, a phenomenon that has been extensively investigated through theoretical calculations.[3] The relative stability of these tautomers is a critical determinant of the molecule's chemical reactivity and biological activity. Density Functional Theory (DFT) calculations have been instrumental in exploring these tautomeric forms.[4][5][6]

Computational studies consistently indicate that the aromaticity of the pyrazole (B372694) ring is a primary factor governing the stability of its isomers.[7] The most stable tautomers are those that maintain a delocalized π-electron system.[7] For the parent pyrazolone, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine the optimized geometry, including key bond lengths and angles.[4]

Table 1: Calculated Geometric Parameters for Pyrazol-5-one

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | Varies with substituent |

| N-H | Affected by substituents | |

| C=C | 1.321 (Reference for ethylene) | |

| Bond Angle | C2-C1-C3 | Slightly affected by substituents |

Note: Specific values for "Pyrazolone T" are not available in the provided search results. The data presented is for the parent pyrazol-5-one and is indicative of the general pyrazolone scaffold. The C=O and N-H bond characteristics are particularly sensitive to substitution on the ring. For instance, methyl and phenyl substituents have been shown to decrease the N-H bond vibrational frequency, while a phenyl substituent increases the C=O frequency.[4]

Electronic Structure and Properties

The electronic properties of the pyrazolone core, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore. Quantum mechanical calculations, particularly DFT, are powerful tools for investigating these properties.[1]

Theoretical studies have calculated various electronic parameters, including total energies, HOMO-LUMO energy gaps, dipole moments, and Mulliken atomic charges.[4] The HOMO-LUMO gap is a particularly important descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule.

Table 2: Calculated Electronic Properties for Pyrazolone Derivatives

| Molecule | Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Pyrazol-5-one | Data not specified | Data not specified | Data not specified | Data not specified |

| 3-methyl pyrazol-5-one | Data not specified | Data not specified | Data not specified | Data not specified |

| 1-phenyl-3-methyl pyrazol-5-one | Data not specified | Data not specified | Data not specified | Data not specified |

Note: While the studies mention the calculation of these properties, specific numerical values for a direct comparison are not consistently provided across the search results. The general trend observed is that substituents on the pyrazolone ring significantly influence these electronic parameters.

Experimental Protocols: A Glimpse into the Computational Methodology

The theoretical data presented in this guide are the result of rigorous computational protocols. Density Functional Theory (DFT) is a commonly employed method, with the B3LYP functional being a popular choice.[4][5][6][8] The selection of the basis set is also a critical aspect of the methodology, with Pople-style basis sets such as 6-31G(d), 6-311G(d,p), and 6-311++G(d,p) being frequently utilized.[4][5][6][8]

A typical computational workflow for the theoretical study of a pyrazolone molecule involves the following steps:

-

Structural Optimization: The initial geometry of the pyrazolone isomer is optimized to find its lowest energy conformation.[7]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.

-

Property Calculations: Once a stable structure is obtained, various electronic properties, such as HOMO-LUMO energies, Mulliken charges, and dipole moments, are calculated.[4]

-

Tautomer Analysis: The relative energies of different tautomers are determined by comparing their total energies, often with the inclusion of zero-point vibrational energy (ZPE) corrections.[8]

These calculations are typically performed using specialized quantum chemistry software packages like Gaussian.[8]

Visualizing the Computational Workflow

To better illustrate the process of a theoretical study on pyrazolone's molecular structure, the following diagrams outline the typical experimental and logical workflows.

Caption: A flowchart illustrating the computational workflow for a DFT study on a pyrazolone molecule.